Gly-Gly-Gly-PEG2-azide is a chemical compound that combines a tri-glycine structure with a polyethylene glycol (PEG) moiety and an azide functional group. The presence of the azide group makes this compound particularly useful in bioorthogonal chemistry, allowing for selective reactions with alkyne-containing molecules through the well-known "click" reaction. This compound is significant in various scientific applications, including protein labeling, drug delivery systems, and the development of biomaterials.
The components of Gly-Gly-Gly-PEG2-azide can be synthesized from common amino acids and commercially available polyethylene glycol derivatives. The azide functionality is typically introduced via established synthetic methodologies that allow for the modification of PEG or peptide backbones.
Gly-Gly-Gly-PEG2-azide belongs to the class of azide-containing compounds, specifically those used in bioconjugation and protein engineering. It is classified as a bioorthogonal reagent due to its ability to participate in selective chemical reactions without interfering with biological systems.
The synthesis of Gly-Gly-Gly-PEG2-azide typically involves several steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its structure.
Gly-Gly-Gly-PEG2-azide has a molecular structure characterized by:
The molecular formula for Gly-Gly-Gly-PEG2-azide is typically represented as with a molecular weight around 567.60 g/mol. The compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Gly-Gly-Gly-PEG2-azide participates in several key reactions:
These reactions are characterized by their high specificity and efficiency, making them suitable for applications in protein engineering and drug development.
The mechanism of action involves:
Kinetic studies have shown that these reactions can proceed rapidly under physiological conditions, facilitating efficient labeling and conjugation.
Gly-Gly-Gly-PEG2-azide appears as a grey amorphous solid. It is hygroscopic and should be stored under desiccated conditions at low temperatures (-20°C).
The compound exhibits:
Relevant data indicate that it maintains its integrity during typical handling procedures in laboratories.
Gly-Gly-Gly-PEG2-azide has several scientific uses:
Gly-Gly-Gly-PEG2-azide (CAS: 2222277-20-3; molecular formula: C₁₂H₂₃N₇O₅; MW: 345.35 g/mol) is a trifunctional linker molecule that integrates three critical elements: a tri-glycine peptide motif, a short polyethylene glycol (PEG2) spacer, and a terminal azide group [2] [5]. This compound exemplifies the convergence of peptide chemistry, polymer science, and bioorthogonal "click" chemistry to address challenges in targeted drug delivery and biomolecular engineering. Its design enables site-specific conjugation, enhanced solubility, and controlled payload release, making it indispensable for synthesizing antibody-drug conjugates (ADCs) and other precision biotherapeutics [5] [7]. The azide terminus allows efficient coupling via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, while the tri-glycine and PEG2 units ensure enzymatic cleavage susceptibility and reduced steric hindrance [8] [9].
The development of azide-based linkers is intertwined with the rise of bioorthogonal chemistry. Early bioconjugation strategies relied on nonspecific reactions (e.g., carbodiimide crosslinking), which often resulted in heterogeneous products and loss of bioactivity [4]. A paradigm shift occurred in 1963 with Huisgen’s discovery of the thermal azide-alkyne cycloaddition, though its high-temperature requirements and regioselectivity issues limited biological applicability [4] [8].
The introduction of copper catalysis in 2001 revolutionized the field. Rostovtsev and Tornøe independently demonstrated that Cu(I) catalysts accelerated the azide-alkyne reaction by >10⁷-fold, enabling regioselective 1,4-disubstituted triazole formation under ambient conditions [4] [8]. This breakthrough, termed CuAAC, provided unprecedented precision for assembling complex biomolecules. However, copper’s cytotoxicity spurred innovations in metal-free alternatives. The advent of strained alkynes (e.g., dibenzocyclooctyne, DBCO) in 2008 allowed rapid, copper-free "click" reactions with azides, expanding applications in live-cell labeling and in vivo therapeutics [4] [6].
Table 1: Key Milestones in Azide-Based Bioconjugation
Year | Development | Significance |
---|---|---|
1963 | Huisgen azide-alkyne cycloaddition | Foundation of 1,3-dipolar cycloaddition chemistry; limited by harsh conditions. |
2001 | Cu(I)-catalyzed AAC (CuAAC) | Enabled regioselective triazole formation under physiological conditions. |
2008 | Strain-promoted AAC (SPAAC) | Eliminated copper toxicity; allowed live-cell applications. |
2020s | Heterobifunctional linkers (e.g., Gly-Gly-Gly-PEG2-azide) | Integrated solubility, cleavage, and bioorthogonal reactivity. |
Gly-Gly-Gly-PEG2-azide represents the evolution toward multifunctional linkers, combining bioorthogonal reactivity with peptide and polymer functionalities to optimize pharmacokinetics and payload release [5] [9].
Antibody-drug conjugates (ADCs) require precise linkage between the antibody and cytotoxic payload to maintain stability in circulation while enabling efficient drug release in target cells. Gly-Gly-Gly-PEG2-azide addresses these needs through its three modular components:
Table 2: Contribution of Linker Components to ADC Performance
Component | Key Property | Impact on ADC Efficacy |
---|---|---|
Tri-Glycine | Protease susceptibility | Enables tumor-specific drug release via lysosomal cleavage. |
PEG2 Spacer | Hydrophilicity & flexibility | Redcles aggregation; improves solubility and PK properties. |
Azide | Bioorthogonal reactivity | Allows site-specific, high-yield conjugation to payloads. |
Gly-Gly-Gly-PEG2-azide is synthesized via solid-phase peptide synthesis (SPPS), with the azido group introduced at the PEG2 terminus [5] [7]. Its solubility in aqueous buffers (50 mg/mL in DMSO, dilutable in water) facilitates reactions under physiologically relevant conditions [5] [7]. In ADC assembly, the azide reacts with DBCO-modified antibodies via SPAAC, achieving near-stoichiometric conjugation efficiency without copper catalysts [6] [9]. For example, ADCs using this linker demonstrated >95% conjugation yields and uniform drug-to-antibody ratios (DARs) of 2–4, critical for therapeutic consistency [2] [9].
The efficacy of Gly-Gly-Gly-PEG2-azide relies on the underlying principles of click chemistry, defined by Sharpless as reactions that are modular, high-yielding, and bioorthogonal [4] [8]. Two key mechanisms enable its conjugation:
CuAAC proceeds via a stepwise mechanism involving copper acetylide formation, which lowers the activation barrier by 11 kcal/mol [4]. Key features:
SPAAC eliminates copper by leveraging ring strain in cyclooctynes (e.g., DBCO). The distortion angle of ∼30° in DBCO destabilizes the alkyne, accelerating the reaction through relief of strain upon triazole formation [6] [8]. SPAAC advantages include:
Table 3: Comparison of Click Conjugation Mechanisms
Parameter | CuAAC | SPAAC |
---|---|---|
Catalyst | Cu(I) required | None (strain-driven) |
Rate Constant | 10–100 M⁻¹s⁻¹ | 0.2–2.0 M⁻¹s⁻¹ |
Biocompatibility | Limited by copper toxicity | High (suitable for in vivo) |
Steric Tolerance | Moderate | High (effective with bulky groups) |
Gly-Gly-Gly-PEG2-azide excels in sterically hindered environments (e.g., antibody binding pockets) due to the PEG2 spacer’s flexibility, which orients the azide for optimal cycloaddition kinetics [8] [9]. This property is critical for conjugating large biomolecules where diffusion limitations impede conventional reactions.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8